3-Benzyl-1-cyclohexylpyrrolidin-2-one
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Overview
Description
3-benzyl-1-cyclohexylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry . The structure of this compound includes a benzyl group attached to the nitrogen atom of the pyrrolidinone ring and a cyclohexyl group attached to the carbon atom adjacent to the nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-cyclohexylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine, which is then cyclized with a suitable reagent to form the pyrrolidinone ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-benzyl-1-cyclohexylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-1-cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of cortisol levels in the body . The compound binds to the active site of the enzyme, preventing the conversion of cortisone to cortisol, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexylpyrrolidin-2-one: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
3-benzyl-1-phenylpyrrolidin-2-one: Contains a phenyl group instead of a cyclohexyl group, which can influence its pharmacological properties.
3-benzyl-1-methylpyrrolidin-2-one: Has a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
3-benzyl-1-cyclohexylpyrrolidin-2-one is unique due to the presence of both benzyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C17H23NO |
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Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-benzyl-1-cyclohexylpyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO/c19-17-15(13-14-7-3-1-4-8-14)11-12-18(17)16-9-5-2-6-10-16/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
InChI Key |
DGGDICYTCJZLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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